molecular formula C15H15BrN2S B2552721 N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea CAS No. 133192-89-9

N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea

Cat. No.: B2552721
CAS No.: 133192-89-9
M. Wt: 335.26
InChI Key: SUPHVGZNGOEORE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea is a thiourea derivative characterized by the presence of a 4-bromophenyl group and a 4-methylbenzyl substituent. Its molecular formula is C₁₅H₁₅BrN₂S, with a molecular weight of 335.26 g/mol . Thiourea derivatives are known for their diverse applications, including antimicrobial, enzyme inhibitory, and material science roles.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2S/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPHVGZNGOEORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea typically involves the reaction of 4-bromoaniline with 4-methylbenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-bromoaniline+4-methylbenzyl isothiocyanateN-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea\text{4-bromoaniline} + \text{4-methylbenzyl isothiocyanate} \rightarrow \text{N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea} 4-bromoaniline+4-methylbenzyl isothiocyanate→N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea

Industrial Production Methods: In an industrial setting, the production of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

  • Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 50°C yields the corresponding sulfoxide.

  • Sulfone formation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature produces the sulfone derivative.

Key Factors :

  • Oxidation selectivity depends on the stoichiometry of the oxidizing agent.

  • Steric hindrance from the 4-methylbenzyl group may influence reaction rates.

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in substitution reactions, leveraging bromine as a leaving group.

Reaction TypeReagents/ConditionsProductReference
Amination NH₃ (aq.), CuI, 100°C4-Aminophenyl derivative
Alkoxy Substitution NaOCH₃, DMF, 120°C4-Methoxyphenyl analog
Cross-Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl derivatives (Suzuki)

Mechanistic Insight :
Electron-withdrawing effects of the thiourea group activate the bromine for nucleophilic attack, favoring SNAr mechanisms .

Alkylation and Acylation

The NH groups in the thiourea core react with alkylating or acylating agents:

  • Alkylation : Phenacyl bromide in ethanol with acetic acid forms S-alkylated products .

  • Acylation : Acetyl chloride in pyridine yields N-acetyl thiourea derivatives.

Example :

Thiourea+CH3COClpyridineN-Acetyl thiourea+HCl\text{Thiourea} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{N-Acetyl thiourea} + \text{HCl}

Yield : ~70–85% under optimized conditions.

Cyclization Reactions

Thioureas react with aldehydes or ketones to form heterocyclic compounds.

  • Thiazolidinone Formation :
    Reaction with 4-chlorobenzaldehyde in ethanol under ultrasound irradiation produces thiazolidinone derivatives .
    Conditions : 50°C, 30 minutes, triethylamine (TEA) catalyst .

Product Structure :

C27H23ClN2O2S(Confirmed via 1H NMR and elemental analysis)[8]\text{C}_{27}\text{H}_{23}\text{ClN}_2\text{O}_2\text{S} \quad (\text{Confirmed via } ^1\text{H NMR and elemental analysis})[8]

Metal Coordination and Complexation

The sulfur and NH groups act as ligands for transition metals:

Metal IonApplicationObserved EffectReference
Cu(II) Catalytic oxidation reactionsEnhanced oxidative stability
Pd(II) Cross-coupling catalysisImproved reaction turnover

Structural Insight :
Intramolecular N–H···S hydrogen bonding stabilizes metal complexes, as shown in X-ray crystallography .

Acid-Base Reactivity

The NH protons exhibit moderate acidity (pKa ~8–10), enabling deprotonation with bases like K₂CO₃. Deprotonated forms participate in:

  • Salt formation with alkyl halides.

  • Hydrogen-bonded networks in crystal packing .

Scientific Research Applications

Antimicrobial Activity

Thiourea derivatives, including N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiourea moieties exhibit antibacterial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain thiourea derivatives possess activity comparable to standard antibiotics against strains like Escherichia coli and Staphylococcus aureus .

Recent investigations into related compounds have revealed that modifications in the thiourea structure can enhance their antimicrobial efficacy. For instance, derivatives with fluorinated or trifluoromethyl groups have shown improved antibacterial and antifungal activities due to increased lipid solubility and permeability through microbial cell walls .

Anticancer Activity

In addition to antimicrobial properties, this compound exhibits potential anticancer activity. Research has focused on its effects against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). Studies employing the Sulforhodamine B assay have indicated that certain derivatives of thioureas can inhibit cancer cell proliferation effectively .

Molecular docking studies have further elucidated the binding interactions between these compounds and cancer-related targets, suggesting that structural modifications can lead to enhanced anticancer activity .

Applications in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to act as a ligand in coordination chemistry allows for the formation of metal complexes that can be utilized in catalysis and materials science . The compound's reactivity enables it to participate in various chemical transformations, making it a versatile intermediate for synthesizing more complex molecules.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various thiourea derivatives found that this compound demonstrated notable effectiveness against Pseudomonas aeruginosa and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, derivatives of this compound were tested against MCF7 cell lines. Results indicated that specific modifications enhanced cytotoxicity, suggesting pathways for developing new anticancer drugs based on thiourea scaffolds .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins. The bromophenyl and methylbenzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Antimicrobial Activity

Thiourea derivatives with halogenated aryl groups exhibit notable antimicrobial properties. Below is a comparison of key compounds:

Table 1: Antimicrobial Activity of Thiourea Derivatives
Compound Name Substituents (R₁, R₂) MIC (μg/mL) Target Pathogens Reference
N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea R₁ = 4-bromophenyl, R₂ = 4-methylbenzyl Not explicitly reported Inferred from structural analogs
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)thiourea (5h) R₁ = 4-bromophenyl, R₂ = 2-(4-chlorophenoxymethyl)-benzoyl 32 (S. aureus) S. aureus, E. coli, Candida spp.
N-Benzoyl-N'-(4-chloro-2-nitrophenyl)thiourea R₁ = benzoyl, R₂ = 4-chloro-2-nitrophenyl <32 (Antifungal) Fungal strains

Key Findings :

  • The 4-bromophenyl group in compound 5h () contributes to broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative bacteria (E. coli), with an MIC of 32 μg/mL. This suggests that halogenation enhances membrane penetration or target binding .

Enzyme Inhibition Activity

Thiourea derivatives with extended aromatic systems show enzyme inhibitory effects:

Table 2: Enzyme Inhibition of Thiourea Derivatives
Compound Name Substituents (R₁, R₂) IC₅₀ (µM) Target Enzyme Reference
N-(4-bromophenyl)-N-((4E)-chromen-4-ylidene)thiourea (M2i) R₁ = 4-bromophenyl, R₂ = chromen-4-ylidene 11.12 ± 0.033 Urease
N-(2-chlorophenyl)-N'-(4-methoxybenzoyl)thiourea R₁ = 2-chlorophenyl, R₂ = 4-methoxybenzoyl Not reported Structural analog

Key Findings :

  • Compound M2i () demonstrates potent urease inhibition (IC₅₀ = 11.12 µM), attributed to the 4-bromophenyl group and conjugated chromen system, which may facilitate hydrogen bonding or π-π stacking with the enzyme active site .
  • The absence of an electron-withdrawing group (e.g., nitro or chloro) in the target compound’s 4-methylbenzyl substituent may reduce its enzyme affinity compared to M2i .

Structural and Electronic Effects

  • Conformational Preferences : Thiourea derivatives often adopt a syn–anti configuration around the thiocarbonyl group, as seen in benzoylthiourea analogs (). This conformation optimizes hydrogen bonding and van der Waals interactions in biological systems .
  • Electron-Donating vs. Withdrawing Groups :
    • 4-Methylbenzyl (electron-donating) may enhance lipophilicity but reduce electrophilicity compared to 4-chlorophenyl or 4-nitrobenzoyl groups, impacting solubility and target engagement .
    • Bromine (moderately electron-withdrawing) balances electronegativity and steric bulk, making it favorable for both antimicrobial and material science applications (e.g., perovskite additives in ) .

Biological Activity

N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized via the reaction of 4-bromobenzylamine with 4-methylbenzoyl isothiocyanate. The structure features a thiourea moiety, which is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating a series of thioureas, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as streptomycin and norfloxacin.

Compound MIC (µg/mL) Target Bacteria
This compound25Staphylococcus aureus
This compound30Escherichia coli

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that this compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µM against human prostate cancer (PC-3) and colon cancer (SW620) cell lines. The mechanisms of action include inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
PC-310Apoptosis induction
SW6207Cell cycle arrest

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Experimental models indicated a reduction in pro-inflammatory cytokines such as interleukin-6 (IL-6), suggesting its potential use in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several thiourea derivatives, including this compound. The results demonstrated significant inhibition against biofilm-forming bacteria, indicating its potential as a therapeutic agent for chronic infections.

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapy.

Q & A

Q. Comparison of Synthetic Methods

MethodSolvent UseYield (%)Purity Control
Solution-basedHigh51–90Recrystallization
MechanochemicalNone~75FTIR monitoring

Basic: How is structural characterization performed for this thiourea derivative?

Methodological Answer:
A multi-technique approach is essential:

Spectroscopy :

  • FT-IR : Confirm C=S (1399–1243 cm⁻¹) and N-H (3082–3003 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm), while ¹³C NMR confirms thiourea carbonyl (C=S, ~180 ppm) .

Elemental Analysis : Verify C, H, N, S content (e.g., C 35.83%, S 19.13% ).

Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths (C=S: ~1.68 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intra-N–H⋯O bonds stabilizing trans–cis configurations) .

Advanced: How do computational methods like DFT contribute to understanding its reactivity?

Methodological Answer:
Density Functional Theory (DFT) is used to:

Elucidate Reaction Mechanisms : Calculate activation energies for substitution reactions (e.g., Pd(II) complex ligand exchange with thiourea nucleophiles) .

Predict Electronic Properties : Frontier molecular orbitals (HOMO/LUMO) reveal nucleophilic/electrophilic sites, guiding functionalization strategies .

Validate Structural Data : Simulated IR/NMR spectra are compared to experimental data to confirm assignments (e.g., C=S vibrational modes) .

Q. Key DFT Parameters

  • Basis Set: B3LYP/6-311++G(d,p)
  • Solvent Model: PCM (for solution-phase reactions)
  • Software: Gaussian 09 or ORCA

Advanced: What are the challenges in analyzing substitution kinetics with bio-relevant nucleophiles?

Methodological Answer:
Substitution kinetics studies (e.g., Pd(II) complexes with thiourea nucleophiles) face these challenges:

Competing Pathways : Different nucleophiles (Tu, Dmtu, Tmtu) exhibit varying steric/electronic effects, requiring pseudo-first-order conditions to isolate rate constants .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may compete with nucleophiles.

Data Interpretation : Use Eyring plots to extract ΔH‡ and ΔS‡, distinguishing associative vs. dissociative mechanisms .

Q. Typical Experimental Setup

  • Temperature: 25–50°C
  • Monitoring: UV-Vis spectroscopy at λmax of reactant/product
  • Data Analysis: Non-linear regression using software like KinTek

Advanced: How do structural variations (e.g., substituents) affect its coordination chemistry?

Methodological Answer:
Substituents influence coordination modes and stability:

Electron-Withdrawing Groups (e.g., Br) : Enhance thiourea’s Lewis acidity, favoring bidentate (N,S) coordination to metals like Pd(II) .

Steric Effects : Bulky groups (e.g., 4-methylbenzyl) reduce packing efficiency in crystals, leading to triclinic systems (space group P-1) with distinct torsion angles .

Hydrogen Bonding : Intra-N–H⋯O bonds (2.0–2.5 Å) stabilize specific conformations, as shown in SCXRD .

Case Study : N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea crystallizes in a triclinic system with trans–cis configuration, attributed to intra-hydrogen bonding .

Advanced: How are crystallographic data refined to resolve structural ambiguities?

Methodological Answer:
Using SHELX software (e.g., SHELXL for refinement):

Data Collection : High-resolution (<1.0 Å) X-ray data reduces thermal motion artifacts.

Refinement Cycles : Full-matrix least-squares minimize R1 values (<5%).

Validation : Check for missed symmetry (PLATON) and hydrogen-bonding networks .

Q. Common Refinement Parameters

  • Weighting Scheme: WGHT 0.1
  • Hydrogen Placement: Riding model or difference maps
  • Software: OLEX2 or WinGX

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